

Spectroscopic Elucidation of Phenyl Chlorothioformate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl chlorothioformate

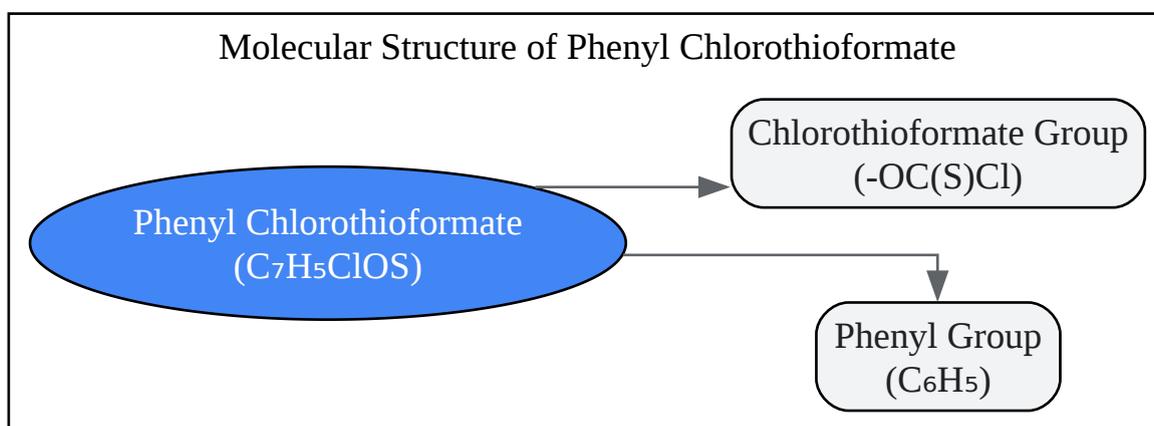
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Introduction

Phenyl chlorothioformate (CAS No. 1005-56-7), also known as O-phenyl chlorothionoformate, is a pivotal reagent in organic synthesis, notably utilized in the formation of thiocarbonyl compounds, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **phenyl chlorothioformate**, grounded in established principles and experimental best practices.

The structural integrity and purity of **phenyl chlorothioformate** are critical for its successful application. Spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and FT-IR provide a non-destructive and highly informative means of verifying the compound's identity and purity. This guide will delve into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectral features.



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Caption: Molecular components of **phenyl chlorothioformate**.

1H Nuclear Magnetic Resonance (1H NMR)

Spectroscopy

Data Summary

The 1H NMR spectrum of **phenyl chlorothioformate** provides a clear fingerprint of the aromatic protons. The spectrum was acquired in deuterated chloroform ($CDCl_3$) at 399.65 MHz.

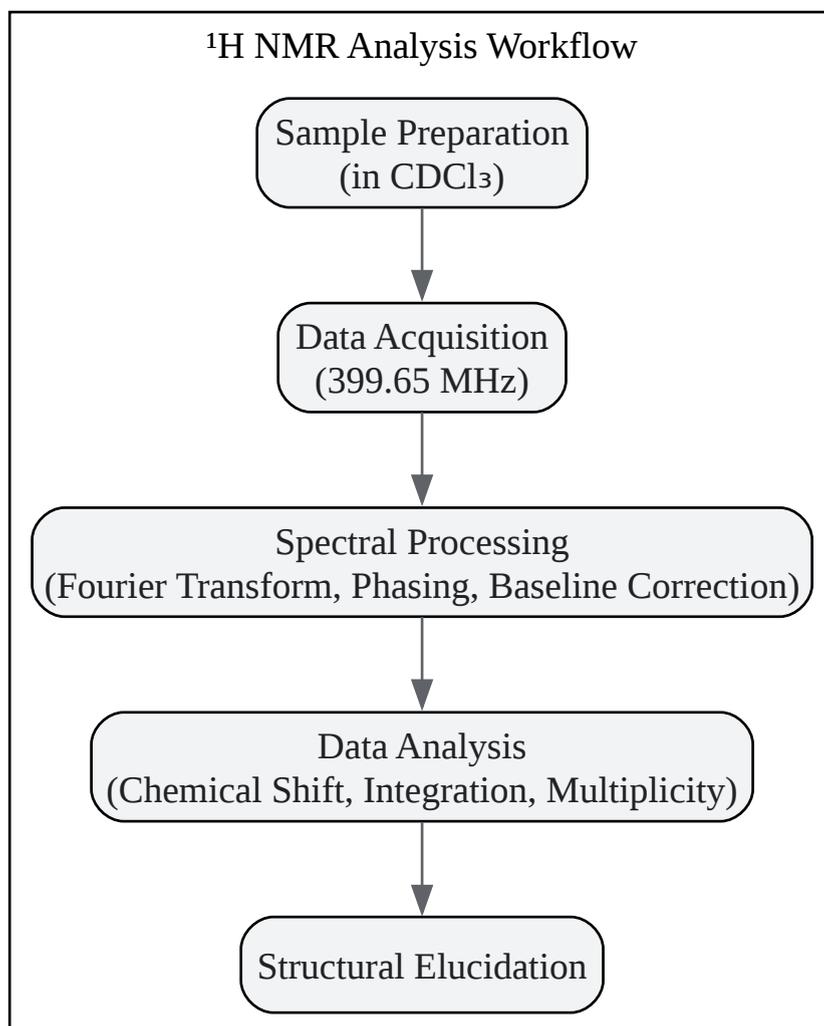
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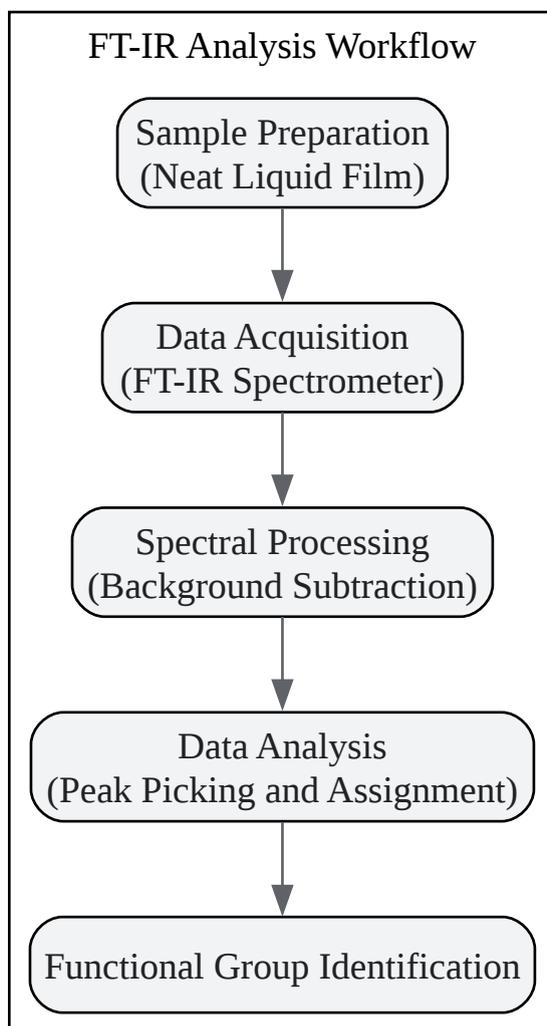
Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-ortho	~7.41	Multiplet	2H
H-para	~7.29	Multiplet	1H
H-meta	~7.10	Multiplet	2H

Expert Interpretation

The 1H NMR spectrum is characterized by three distinct multiplets in the aromatic region, consistent with a monosubstituted benzene ring.

- **Downfield Shift of Aromatic Protons:** The protons on the phenyl group resonate in the downfield region (7.10-7.41 ppm), which is characteristic of aromatic protons.^[1] This significant downfield shift is due to the diamagnetic anisotropy of the benzene ring, where the circulation of π -electrons generates a local magnetic field that deshields the attached protons.
- **Influence of the Chlorothioformate Group:** The electron-withdrawing nature of the oxygen atom in the chlorothioformate group influences the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. The multiplet at approximately 7.41 ppm is assigned to the two ortho protons, which are most deshielded due to their proximity to the electronegative oxygen atom. The multiplet around 7.29 ppm corresponds to the single para proton, and the multiplet at approximately 7.10 ppm is assigned to the two meta protons.^[1]





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Sources

- 1. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]
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